molecular formula C23H15N3O3S B2429949 2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 521322-02-1

2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2429949
CAS No.: 521322-02-1
M. Wt: 413.45
InChI Key: KANLQIWFKKYYCP-UHFFFAOYSA-N
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Description

2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C23H15N3O3S and its molecular weight is 413.45. The purity is usually 95%.
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Biological Activity

The compound 2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide , with a molecular formula of C23H15N3O3SC_{23}H_{15}N_{3}O_{3}S and a molecular weight of 413.45 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate phenoxy and thiol functionalities. The synthetic route is optimized for yield and purity, often requiring purification techniques such as chromatography to isolate the desired product. The detailed synthetic pathway has not been extensively documented in the available literature but is inferred from related compounds in the same chemical class.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of triazoles linked to chromenones have shown promising cytotoxicity against various cancer cell lines including AGS (gastric cancer), HCT116 (colon cancer), and A549 (lung cancer) with IC50 values as low as 2.63 µM .

The mechanism by which this compound may exert its biological effects likely involves modulation of cellular signaling pathways associated with apoptosis and cell cycle regulation. Similar compounds have shown the ability to induce G2/M phase arrest in cancer cells and promote apoptotic pathways .

Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound's derivatives can significantly affect cell viability in various cancer cell lines. For example, studies on related oxadiazole derivatives demonstrated varying levels of cytotoxicity against L929 cells (mouse fibroblast) and A549 cells . The results indicated that certain compounds led to increased cell viability at specific concentrations while others exhibited toxicity.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound 4dAGS2.63 ± 0.17G2/M Arrest & Apoptosis
Compound XA54915.5Apoptosis Induction
Compound YHCT1168.9Cell Cycle Arrest

Case Studies

  • Case Study on Antitumor Activity : A study evaluated a series of triazole derivatives against multiple human cancer cell lines and found that some derivatives exhibited superior antitumor activity compared to established chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain compounds could effectively halt the progression of cancer cells through the cell cycle while also triggering apoptotic pathways .

Properties

IUPAC Name

2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c27-21(24-17-10-4-5-11-18(17)29-15-8-2-1-3-9-15)19-14-16-22(30-19)25-20-12-6-7-13-26(20)23(16)28/h1-14H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANLQIWFKKYYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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